molecular formula C17H24BClO4 B1444425 2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1056465-09-8

2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1444425
CAS No.: 1056465-09-8
M. Wt: 338.6 g/mol
InChI Key: SOZPCDAQKXGLEP-UHFFFAOYSA-N
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Description

2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C17H24BClO4 and its molecular weight is 338.6 g/mol. The purity is usually 95%.
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Scientific Research Applications

Fluorescent Probes for Biological Applications

A new 4-substituted pyrene derivative was synthesized by introducing phenyl boronic ester to 4-hydroxylpyrene. This compound showed outstanding sensitivity and selectivity for hydrogen peroxide (H2O2), making it suitable for detecting H2O2 in living cells. The fluorescent properties of this probe, with a large Stokes shift, indicate the potential of similar derivatives for biological imaging and sensing applications (Nie et al., 2020).

Nanoparticle Synthesis for Enhanced Fluorescence Emission

Heterodifunctional polyfluorene building blocks were used to initiate Suzuki-Miyaura chain growth polymerization, leading to the creation of nanoparticles with diameters in the range of 25-50 nm. These particles exhibited bright fluorescence emission with quantum yields as high as 84%, which could be tuned to longer wavelengths. This research highlights the compound's role in developing materials with adjustable optical properties for potential use in sensing, imaging, and optoelectronic devices (Fischer et al., 2013).

Crystal Engineering and Material Structural Analysis

The structural versatility of pyrene derivatives, including those similar to the compound , was explored through the synthesis of various polymorphs and co-crystals. This work demonstrated the compound's utility in crystal engineering, providing insights into the interactions and packing modes that influence material properties. The ability to form channel host–guest structures indicates potential applications in molecular recognition and catalysis (Batsanov et al., 2012).

Precision Polymer Synthesis

The compound was used in catalyst-transfer Suzuki-Miyaura coupling polymerization to achieve precision synthesis of poly(3-hexylthiophene) with narrow molecular weight distribution and high regioregularity. This method facilitates the production of polymers with defined structures, important for applications in organic electronics and optoelectronics (Yokozawa et al., 2011).

Synthesis of Functional Materials

Synthesis and characterization of fluorene copolymers bearing dicyanomethylene and pyran pendants were achieved through palladium-catalyzed Suzuki coupling reaction. The resulting copolymers showed tunable absorption and emission properties, suggesting their applicability in the fabrication of light-emitting diodes and other optoelectronic devices. This demonstrates the compound's role in the development of functional materials with specific optical characteristics (Cheon et al., 2005).

Properties

IUPAC Name

2-[3-chloro-4-(oxan-4-yloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BClO4/c1-16(2)17(3,4)23-18(22-16)12-5-6-15(14(19)11-12)21-13-7-9-20-10-8-13/h5-6,11,13H,7-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZPCDAQKXGLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC3CCOCC3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 3
Reactant of Route 3
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 4
Reactant of Route 4
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 5
Reactant of Route 5
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 6
Reactant of Route 6
2-(3-chloro-4-(tetrahydro-2H-pyran-4-yloxy)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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